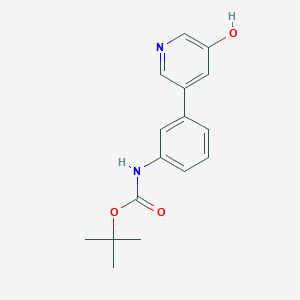
4-(3-BOC-Aminophenyl)-2-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-BOC-Aminophenyl)-2-hydroxypyridine (4-(3-BOC-AP)-2-HOP) is an organic compound with a molecular formula of C10H13NO3. It is a derivative of the amino acid tyrosine and is used in a variety of scientific research applications. 4-(3-BOC-AP)-2-HOP is a highly versatile compound, with a wide range of applications in scientific research, ranging from biochemical and physiological effects to laboratory experiments.
Scientific Research Applications
4-(3-BOC-AP)-2-HOP has a wide range of applications in scientific research, including biochemical and physiological effects, laboratory experiments, and drug development. 4-(3-BOC-AP)-2-HOP has been used in studies of enzyme-catalyzed reactions, protein-ligand interactions, and drug-target interactions. It has also been used as a substrate in enzyme assays and as an inhibitor of enzymes. Additionally, 4-(3-BOC-AP)-2-HOP has been used in studies of the biochemical and physiological effects of drugs, such as the effects of opioid agonists and antagonists on the central nervous system.
Mechanism of Action
The mechanism of action of 4-(3-BOC-AP)-2-HOP is not well understood. However, it is believed that 4-(3-BOC-AP)-2-HOP acts as an inhibitor of enzymes, such as tyrosine kinase and cyclooxygenase-2. It has also been suggested that 4-(3-BOC-AP)-2-HOP may act as an agonist of G-protein coupled receptors, and may modulate the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-BOC-AP)-2-HOP are not well understood. However, some studies have suggested that 4-(3-BOC-AP)-2-HOP may have anti-inflammatory and analgesic effects. Additionally, 4-(3-BOC-AP)-2-HOP has been shown to have anti-tumor activity in animal models.
Advantages and Limitations for Lab Experiments
4-(3-BOC-AP)-2-HOP has several advantages when used in laboratory experiments. It is a highly versatile compound that can be used in a variety of scientific research applications. Additionally, 4-(3-BOC-AP)-2-HOP is relatively easy to synthesize and does not require additional purification steps. However, there are some limitations to using 4-(3-BOC-AP)-2-HOP in laboratory experiments. It is not well understood how 4-(3-BOC-AP)-2-HOP interacts with proteins and enzymes, and its effects on the biochemical and physiological processes of the body are not well understood.
Future Directions
There are several potential future directions for 4-(3-BOC-AP)-2-HOP research. These include further studies on the biochemical and physiological effects of 4-(3-BOC-AP)-2-HOP, as well as studies on its mechanism of action and its potential applications in drug development. Additionally, further research could be conducted on the synthesis of 4-(3-BOC-AP)-2-HOP and its use in laboratory experiments. Finally, further research could be conducted on the use of 4-(3-BOC-AP)-2-HOP in medical applications, such as the treatment of cancer, inflammation, and pain.
Synthesis Methods
4-(3-BOC-AP)-2-HOP is synthesized through a chemical reaction of 4-aminophenol and 3-bromo-1-chloropropane in the presence of an acid catalyst. The reaction yields 4-(3-BOC-AP)-2-HOP and an acid byproduct. The reaction is typically carried out at room temperature and requires no additional purification steps.
properties
IUPAC Name |
tert-butyl N-[3-(2-oxo-1H-pyridin-4-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-5-11(9-13)12-7-8-17-14(19)10-12/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQOAUFBZWZFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






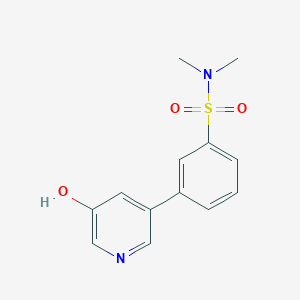
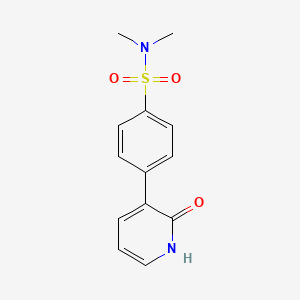
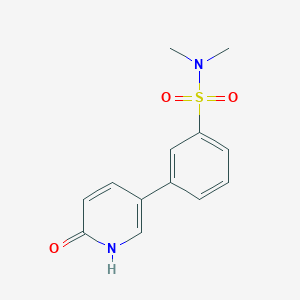
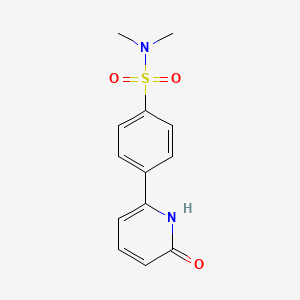
![3-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368943.png)

![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368958.png)
![3-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6368959.png)
